molecular formula C13H16O2 B1323629 4-(3-Acetoxyphenyl)-2-methyl-1-butene CAS No. 890097-84-4

4-(3-Acetoxyphenyl)-2-methyl-1-butene

Cat. No.: B1323629
CAS No.: 890097-84-4
M. Wt: 204.26 g/mol
InChI Key: LPYKXEMCHBUJJK-UHFFFAOYSA-N
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Description

4-(3-Acetoxyphenyl)-2-methyl-1-butene (CAS: Not explicitly provided in evidence; structurally related to 76240-34-1 for a positional isomer) is a substituted butene derivative featuring a phenyl ring with an acetoxy group at the 3-position and a methyl group at the 2-position of the butene chain.

Properties

IUPAC Name

[3-(3-methylbut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)7-8-12-5-4-6-13(9-12)15-11(3)14/h4-6,9H,1,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYKXEMCHBUJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641200
Record name 3-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-84-4
Record name Phenol, 3-(3-methyl-3-buten-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetoxyphenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the esterification of 3-hydroxyacetophenone with acetic anhydride to form 3-acetoxyacetophenone. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields saturated hydrocarbons.

    Substitution: Forms various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical pathways. The phenyl ring and butene chain contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Properties of 4-Substituted Phenyl-2-methyl-1-butene Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
4-(2-Acetoxyphenyl)-2-methyl-1-butene 76240-34-1 C₁₃H₁₆O₂ 204.27 Not reported Not reported
4-(2-Bromophenyl)-2-methyl-1-butene 130955-17-8 C₁₁H₁₃Br 225.12 253.7 (predicted) 1.215 (25°C)
2-Methyl-1-butene 563-46-2 C₅H₁₀ 70.13 31–33 0.650 (20°C)
Key Observations :

Substituent Position and Polarity :

  • The acetoxy group (electron-withdrawing) at the phenyl ring’s 2-position in 76240-34-1 increases polarity compared to the brominated analog 130955-17-8, which has a heavier bromine atom (higher molecular weight). This difference likely affects solubility and reactivity in nucleophilic substitutions.
  • The absence of boiling point data for the acetoxy derivative suggests lower volatility compared to simpler alkenes like 2-methyl-1-butene.

Synthetic Byproducts: 2-Methyl-1-butene (CAS: 563-46-2) is a recurring impurity in spiropentane synthesis via organozinc intermediates, highlighting its stability under reaction conditions that may also apply to the synthesis of 4-(3-Acetoxyphenyl)-2-methyl-1-butene.

Safety and Handling :

  • The 2-acetoxyphenyl derivative’s safety data sheet (SDS) emphasizes respiratory protection due to inhalation hazards, a common feature in volatile esters. In contrast, the brominated analog’s higher density (1.215 g/mL) indicates greater persistence in environmental matrices.

Reactivity and Functional Group Comparisons

Ester vs. Halogen Substituents: The acetoxy group in 76240-34-1 is prone to hydrolysis under acidic or basic conditions, forming phenolic derivatives. In contrast, the bromine in 130955-17-8 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it more versatile in organic synthesis. 2-Methyl-1-butene, lacking aromatic substituents, exhibits typical alkene reactivity (e.g., polymerization, hydrogenation), but its role as a byproduct suggests competing pathways in syntheses involving strained cyclic precursors.

Thermal Stability :

  • The brominated derivative’s higher predicted boiling point (253.7°C) versus 2-methyl-1-butene (31–33°C) underscores the stabilizing effect of aromatic bromine substitution.

Commercial and Industrial Relevance

  • 4-(2-Bromophenyl)-2-methyl-1-butene : Produced by Chongqing Chemical Company, with applications in pharmaceutical intermediates and materials science.

Biological Activity

4-(3-Acetoxyphenyl)-2-methyl-1-butene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features an acetoxy group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of the butene chain contributes to its overall chemical behavior, making it a candidate for various biochemical studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to yield acetic acid, which may participate in various metabolic pathways. This interaction potentially modulates enzymatic activity and affects signaling pathways relevant to disease processes.

Key Mechanisms:

  • Enzyme Interaction : The compound may influence enzymatic pathways by binding to active sites or altering enzyme conformation.
  • Receptor Modulation : It has been suggested that 4-(3-Acetoxyphenyl)-2-methyl-1-butene may interact with receptor systems involved in cellular signaling, potentially affecting physiological responses.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This is significant for potential applications in developing new antimicrobial agents.
  • Antioxidant Effects : Similar compounds have shown antioxidant properties, which may help in mitigating oxidative stress in biological systems .
  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development, particularly as a lead compound for various diseases due to its unique structure and reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity Study :
    • A study tested the effectiveness of 4-(3-Acetoxyphenyl)-2-methyl

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